2-Thiophen-2-yl-benzooxazol-5-ylamine
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Description
Synthesis Analysis
The synthesis of 2-Thiophen-2-yl-benzooxazol-5-ylamine derivatives involves multiple steps, including the use of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide and N,N-dimethylformamide. These processes are characterized by spectral analysis and X-ray diffraction studies, which help in establishing the compound's structure (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Thiophen-2-yl-benzooxazol-5-ylamine and its derivatives has been extensively studied through crystallography and spectroscopic methods. The compound crystallizes in the monoclinic space group P21/n, with specific bond angles and distances that contribute to its stability and reactivity (Sharma et al., 2016). Detailed analysis includes the observation of N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between the rings.
Chemical Reactions and Properties
2-Thiophen-2-yl-benzooxazol-5-ylamine undergoes various chemical reactions, including electrochemical synthesis methods that lead to the formation of disulfides through electrooxidation processes (Esmaili & Nematollahi, 2013). These reactions are pivotal for the functionalization and further derivatization of the compound.
Physical Properties Analysis
The physical properties of 2-Thiophen-2-yl-benzooxazol-5-ylamine derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding its behavior in different environments. The compound's crystalline structure, as mentioned, plays a significant role in its stability and reactivity.
Chemical Properties Analysis
Chemically, 2-Thiophen-2-yl-benzooxazol-5-ylamine exhibits a range of properties due to its molecular structure. These properties influence its reactivity, including electrophilic substitution reactions and interactions with various reagents. The compound's behavior with metal ions, as well as its potential in forming complexes, highlights its versatility in chemical reactions (Salameh & Tayim, 1983).
Scientific Research Applications
1. Synthesis and Characterization
- Novel thiophene-benzothiazole derivative azomethine and amine compounds were synthesized using microwave-assisted synthesis methods. These compounds were characterized using spectroscopic techniques and their electronic absorption behaviors were examined in different solvents, demonstrating their potential in various applications (Ermiş & Durmuş, 2020).
2. Antibacterial and Antifungal Activities
- 4-Thiazolidinones and 2-azetidinones derivatives from chalcone, including 2-thiophen-2-yl-benzooxazol-5-ylamine, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promise in developing new antimicrobial agents (Patel & Patel, 2017).
3. Optoelectronic Applications
- Thiophene substituted 1,3,4-oxadiazole derivatives, including 2-thiophen-2-yl-benzooxazol-5-ylamine, were studied for their optoelectronic properties. These compounds were found to have high excited state dipole moments and could play an important role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
4. Electrochromic Properties
- Copolymers containing carbazole and thiophene, including derivatives of 2-thiophen-2-yl-benzooxazol-5-ylamine, were synthesized and their electrochromic properties were investigated. These compounds exhibited significant potential for use in electrochromic applications (Aydın & Kaya, 2013).
5. Solar Cell Applications
- Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole, a similar structure to 2-thiophen-2-yl-benzooxazol-5-ylamine, were synthesized for use in dye-sensitized solar cells. These sensitizers showed improved light-harvesting capabilities and enhanced photovoltaic performance (Han et al., 2015).
properties
IUPAC Name |
2-thiophen-2-yl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSQBVAYYVOKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349574 |
Source
|
Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-benzooxazol-5-ylamine | |
CAS RN |
52331-74-5 |
Source
|
Record name | 2-(2-Thienyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52331-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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